(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
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Overview
Description
The compound (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a phenoxy group, and a cyano group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the phenoxy group: This step involves the substitution reaction where the phenoxy group is introduced to the core structure.
Addition of the cyano group: The cyano group is typically added through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the furan-2-ylmethyl group to the intermediate compound to form the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:
Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Use of catalysts: Catalysts may be employed to accelerate the reaction and improve efficiency.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrimidine moieties.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibit or activate enzymes involved in critical biological pathways.
Interact with receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect gene expression: Influence the expression of genes involved in disease processes.
Comparison with Similar Compounds
(2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE: can be compared with similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Heparinoids: These compounds, derived from marine organisms, have anticoagulant properties and are used in medical applications.
Steviol glycosides: These are natural sweeteners derived from the Stevia plant and are used as sugar substitutes.
The uniqueness of (2E)-3-[2-(4-CHLORO-3-METHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-CYANO-N-[(FURAN-2-YL)METHYL]PROP-2-ENAMIDE lies in its specific structure and the diverse range of applications it offers in various scientific fields.
Properties
Molecular Formula |
C25H19ClN4O4 |
---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C25H19ClN4O4/c1-15-5-3-9-30-22(15)29-24(34-18-7-8-21(26)16(2)11-18)20(25(30)32)12-17(13-27)23(31)28-14-19-6-4-10-33-19/h3-12H,14H2,1-2H3,(H,28,31)/b17-12+ |
InChI Key |
PFNZQKRQVCWVEA-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCC3=CC=CO3)OC4=CC(=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCC3=CC=CO3)OC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
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